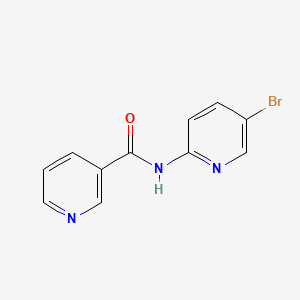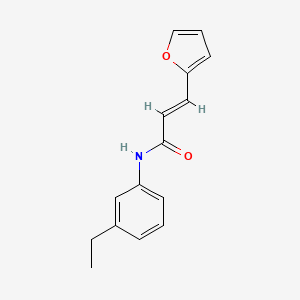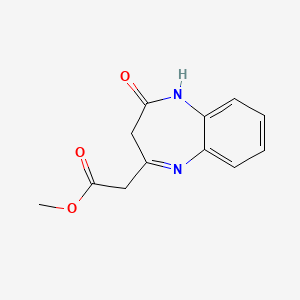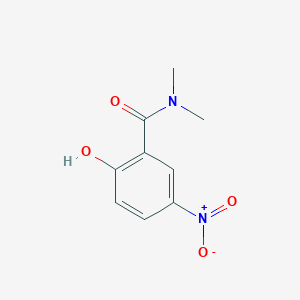
3-hydroxy-4-(hydroxymethyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(hydroxymethyl)phenyl benzoate, also known as HHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HHB is a white crystalline powder with a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol. In
Mechanism of Action
3-hydroxy-4-(hydroxymethyl)phenyl benzoate's mechanism of action is based on its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduces the production of pro-inflammatory cytokines. Additionally, 3-hydroxy-4-(hydroxymethyl)phenyl benzoate has been found to have antimicrobial properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-4-(hydroxymethyl)phenyl benzoate has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. 3-hydroxy-4-(hydroxymethyl)phenyl benzoate has also been shown to have a protective effect against UV-induced skin damage and to improve wound healing. Furthermore, 3-hydroxy-4-(hydroxymethyl)phenyl benzoate has been found to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-hydroxy-4-(hydroxymethyl)phenyl benzoate's advantages for lab experiments include its low toxicity and high stability. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water and its limited bioavailability.
Future Directions
There are several future directions for 3-hydroxy-4-(hydroxymethyl)phenyl benzoate research. One potential area of study is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further investigation into its antimicrobial properties and potential use as a sunscreen agent could lead to new applications in the cosmetic industry. Finally, research on the development of more efficient synthesis methods and improving its bioavailability could enhance its potential applications.
Synthesis Methods
The synthesis of 3-hydroxy-4-(hydroxymethyl)phenyl benzoate involves the reaction of 3,4-dihydroxybenzaldehyde with benzoyl chloride in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 60%.
Scientific Research Applications
3-hydroxy-4-(hydroxymethyl)phenyl benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. 3-hydroxy-4-(hydroxymethyl)phenyl benzoate has also been investigated for its potential use as a sunscreen agent due to its ability to absorb UV radiation.
properties
IUPAC Name |
[3-hydroxy-4-(hydroxymethyl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-9-11-6-7-12(8-13(11)16)18-14(17)10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFIMXGDZYRUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Hydroxy-4-(hydroxymethyl)phenyl] benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)



![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
